Thieno[2,3-c][1,6]naphthyridine
Description
Properties
CAS No. |
62506-41-6 |
|---|---|
Molecular Formula |
C10H6N2S |
Molecular Weight |
186.24 g/mol |
IUPAC Name |
thieno[2,3-c][1,6]naphthyridine |
InChI |
InChI=1S/C10H6N2S/c1-3-11-5-8-7-2-4-13-10(7)6-12-9(1)8/h1-6H |
InChI Key |
WPUOLLPLHCWNRD-UHFFFAOYSA-N |
SMILES |
C1=CN=CC2=C3C=CSC3=CN=C21 |
Canonical SMILES |
C1=CN=CC2=C3C=CSC3=CN=C21 |
Origin of Product |
United States |
Chemical Reactions Analysis
Pictet–Spengler Cyclization
- Conditions : 3-Amino-4-(thien-2-yl)pyridin-2(1H)-one reacts with aromatic aldehydes (e.g., benzaldehyde) in 80% H₃PO₄ at 120–130°C for 10–20 hours .
- Mechanism : Intramolecular cyclization of an azomethine intermediate forms the thieno[2,3-c] naphthyridine core.
- Outcome : Yields 5,7-dihydro derivatives (54–60%), which oxidize in air to aromatic forms .
Halo Ketone/Ester-Mediated Cyclization
- Substrates : Ethyl 5-cyano-2-methyl-4-styryl-6-thioxo-1,6-dihydropyridine-3-carboxylate reacts with phenacyl bromide or ethyl chloroacetate .
- Conditions : Reflux in ethanolic NaOEt or DMF/1,4-dioxane.
- Products : Thieno[2,3-b] naphthyridines (e.g., 5a–i ) and pyrimido[4',5'] derivatives .
| Substrate | Reagent | Product | Yield (%) |
|---|---|---|---|
| 3-Amino-thienylpyridinone | Benzaldehyde/H₃PO₄ | 5,7-Dihydrothienonaphthyridin-4(3H)-one | 54 |
| Ethyl 5-cyano-pyridinone | Phenacyl bromide | 2-Benzoylmethylthio derivative | 55 |
Halogenation
- Reagents : POCl₃ or PCl₅ .
- Conditions : Reflux for 4–6 hours.
- Outcome : Chlorination at C-6 to form 6-chloro derivatives (e.g., 16 ) , which serve as intermediates for nucleophilic substitutions.
Nucleophilic Substitution
Oxidative Aromatization
- Conditions : Air exposure or treatment with MnO₂ .
- Substrates : 5,7-Dihydrothieno[2,3-c] naphthyridin-4(3H)-ones.
- Products : Aromatic thieno[2,3-c] naphthyridin-6(7H)-ones with improved stability .
Smiles Rearrangement
- Mechanism : Intramolecular S→N migration under basic conditions .
- Example : 2-(3-Cyanopropylthio)pyridine-3-carbonitrile rearranges to thieno[2,3-h] naphthyridine via thiirane intermediates .
- Yield : 60–75% after crystallization .
Suzuki–Miyaura Coupling
- Catalyst : Pd(PPh₃)₄ or PdCl₂(dppf) .
- Substrates : 6-Bromo-thieno[2,3-c] naphthyridine reacts with arylboronic acids.
- Conditions : DMF/H₂O, K₂CO₃, 80°C .
- Products : 6-Aryl derivatives with antimicrobial activity .
| Substrate | Boronic Acid | Product (6-Substituted) | IC₅₀ (μg/mL) |
|---|---|---|---|
| 6-Bromo derivative | 4-Fluorophenyl | 6-(4-Fluorophenyl) | 3.89 |
| 6-Bromo derivative | Cyclopropyl | 6-Cyclopropyl | 6.63 |
Pyrimidine Annulation
- Conditions : Reaction with triethyl orthoformate/acetic acid .
- Products : Pyrimido[4',5':4,5]thieno[2,3-b] naphthyridines (e.g., 15 ) .
Thiophene Fusion
- Reagents : Ethyl 2-mercaptoacetate .
- Outcome : Forms thieno[3,2-c]-fused derivatives via S-alkylation and cyclization .
Biological Activity-Driven Modifications
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Thieno[2,3-h][1,6]naphthyridine
Structural Differences: The [2,3-h] isomer shifts the thiophene fusion position, altering ring strain and electronic distribution. Synthesis: Achieved via Smiles rearrangement of 2-(3-cyanopropylthio)pyridine-3-carbonitrile, with substituted derivatives (e.g., 8-methyl) synthesized in high yields (82% for 3b) .
Thieno[2,3-b][1,6]naphthyridine Derivatives
Structural Features: The [2,3-b] isomer positions the thiophene ring closer to the naphthyridine nitrogen, enhancing planarity and conjugation. Synthesis: One-pot reactions using cyanothioacetamide and cyclic ketones enable efficient construction (e.g., 3-Amino-6-methyl derivatives) . Catalytic dechlorination (73% yield) and phenethyl substitutions improve lipophilicity for anti-proliferative activity against PI-PLC .
Benzo-Fused Analogues (e.g., Benzo[b]thieno[3,2-h][1,6]naphthyridine)
Structural Complexity: Incorporation of benzene rings increases molecular weight and π-surface area, influencing binding to biological targets. Synthesis: Pictet-Spengler reactions and polyphosphoric acid-mediated cyclization yield tetracyclic systems . For example, benzo[b]pyrido-thieno derivatives are synthesized in refluxing ethanol (quantitative yields) . Applications: Enhanced fluorescence properties and antiviral activity (e.g., anti-HSV-1 EC₅₀ = 2.1 µM) compared to simpler thienonaphthyridines .
Key Comparative Data
Mechanistic and Functional Distinctions
- Reactivity: Thieno[2,3-c] derivatives undergo dehydrogenation with DDQ but suffer low yields (5%), whereas [2,3-b] analogs utilize catalytic dechlorination for efficient functionalization .
- Biological Targets : The [2,3-b] isomer’s elongated N-phenylethyl groups enhance lipophilicity, targeting hydrophobic enzyme pockets absent in [2,3-c] derivatives .
Preparation Methods
Reduction of Nitro Groups
Patent WO2012151640A1 outlines the reduction of nitro-substituted precursors to amino derivatives using Fe/HCl or sodium dithionite. For example, reduction of 6-nitro-1,8-naphthyridine (3 ) at 50–60°C in aqueous HCl yields 6-amino-1,8-naphthyridine (4 ) with >90% purity.
Pyrimidine Annellation
Abdel-Wadood et al. extended the framework by reacting 5k with thiourea or hydrazine hydrate to form pyrimido[4',5':4,5]thieno[2,3-b]naphthyridines (12–14 ). For instance, refluxing 11 (chloro derivative) with hydrazine in ethanol produces 12 (76% yield), confirmed by IR NH absorptions at 3310 cm⁻¹.
Table 2 : Annellated Derivatives and Their Characterization
| Compound | Annellated Ring | Reagent | Yield (%) | Spectral Data (IR, cm⁻¹) |
|---|---|---|---|---|
| 12 | Pyrimidine | Hydrazine | 76 | 3310 (NH), 1595 (C=N) |
| 14a | Pyrimidine | 2-Chloroacetamide | 70 | 1680 (C=O), 3200 (NH) |
Experimental Optimization and Challenges
Solvent and Temperature Effects
Purification Techniques
-
Recrystallization : Ethanol or dioxane is preferred for removing unreacted starting materials.
-
Chromatography : Silica gel chromatography resolves regioisomers in annellated products.
Applications and Biological Relevance
While beyond preparation scope, synthesized derivatives exhibit antimicrobial activity. For example, 5a and 12 show MIC values of 8 µg/mL against Staphylococcus aureus . Such findings underscore the importance of robust synthetic methods for drug discovery.
Q & A
Q. What are the primary synthetic routes for Thieno[2,3-c][1,6]naphthyridine derivatives?
Thieno[2,3-c][1,6]naphthyridine derivatives are typically synthesized via multi-step heterocyclic condensation reactions. Key methods include:
- One-pot synthesis : Reacting benzylidene-cyanothioacetamide with cyclic ketones to form intermediates like 1,6-naphthyridine-2(1H)-thione, followed by alkylation and cyclization to yield thieno-fused derivatives .
- Microwave-assisted synthesis : Using 2-aminoquinoline, DMF, and POCl₃ under microwave irradiation (160 W, 6 minutes) for efficient cyclization, achieving high yields (93–95%) of substituted benzo[1,8]naphthyridines .
- Rigid analog approach : Closing the N-aryl rings of 4-(phenylamino)thieno[2,3-b]pyridine-5-carboxylic acid to form the tetracyclic scaffold .
Q. Which structural modifications enhance anti-HSV-1 activity in Thieno[2,3-c][1,6]naphthyridine derivatives?
- Substituent effects : Introducing electron-withdrawing groups (e.g., chloro, trifluoromethyl) at positions 2 and 3 improves antiviral potency by modulating electronic properties and DNA binding affinity .
- Ring rigidity : Constraining flexibility through benzo[b]thieno[3,2-h] fusion increases metabolic stability and target engagement .
- Isosteric replacement : Replacing the acridone motif with a benzo[b]-1,6-naphthyridine system retains activity while reducing toxicity .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yields?
- Catalyst screening : Test Lewis acids (e.g., CoCl₂) or transition-metal catalysts to accelerate cyclization steps .
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while ethanol facilitates recrystallization .
- Temperature control : Microwave irradiation reduces reaction time (minutes vs. hours) and minimizes side reactions .
- Real-time monitoring : Use TLC or in-situ NMR to track intermediate formation and adjust stoichiometry dynamically .
Q. How should researchers address contradictions in reported anti-HSV-1 IC₅₀ values across studies?
- Standardized assays : Re-evaluate compounds using uniform plaque reduction assays (e.g., 50% inhibitory concentration in Vero cells) to eliminate variability .
- In silico ADMET profiling : Compare drug-likeness parameters (e.g., LogP, PSA) with acyclovir to identify outliers caused by poor permeability or toxicity .
- SAR meta-analysis : Cluster derivatives by substituent patterns and correlate structural features with activity trends using multivariate regression .
Q. What experimental methods validate DNA binding mechanisms of Thieno[2,3-c][1,6]naphthyridines?
- Absorption spectroscopy : Monitor bathochromic/hypochromic shifts in UV-vis spectra to calculate binding constants (e.g., K = 1.8 × 10⁻⁶ M⁻¹ for TBNC) .
- Viscosity measurements : Increased DNA solution viscosity upon ligand binding indicates intercalation rather than groove binding .
- Thermal denaturation : Measure ΔTₘ (e.g., +8°C for TBNC) to confirm stabilization of DNA duplexes .
- Molecular docking : Simulate interactions with DNA base pairs (e.g., dG-dC-rich regions) to identify critical hydrogen bonds and π-π stacking .
Q. What strategies improve selectivity for kinase inhibition (e.g., c-Met) in 1,6-naphthyridine scaffolds?
- Pharmacophore modeling : Integrate cyclic urea moieties at position 2 to enhance hydrogen bonding with kinase active sites .
- Substituent optimization : Introduce bulky groups (e.g., 4-methylbenzyl) at position 6 to block off-target interactions .
- Kinase profiling : Screen against panels of 50+ kinases to identify selectivity cliffs and refine substituent patterns .
Methodological Guidance Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
